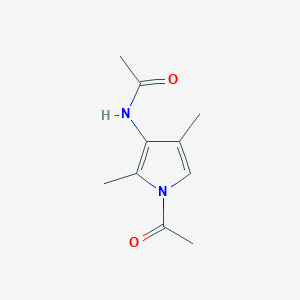
N-(1-Acetyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Acetyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Acetyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Acetyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(1-Acetyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its antibacterial and antitubercular properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1-Acetyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like dihydrofolate reductase and enoyl ACP reductase . These interactions disrupt essential biological pathways, leading to its antibacterial and antitubercular effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethyl-3-acetylpyrrole: Shares a similar pyrrole ring structure but differs in the substitution pattern.
N-(2,5-Dimethyl-1H-pyrrol-1-yl)acetamide: Another pyrrole derivative with different functional groups.
Uniqueness
N-(1-Acetyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide is unique due to its specific substitution pattern and the presence of both acetyl and acetamide groups. This unique structure contributes to its distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
N-(1-acetyl-2,4-dimethylpyrrol-3-yl)acetamide |
InChI |
InChI=1S/C10H14N2O2/c1-6-5-12(9(4)14)7(2)10(6)11-8(3)13/h5H,1-4H3,(H,11,13) |
Clé InChI |
WZTLUNDFZRWLNE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=C1NC(=O)C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


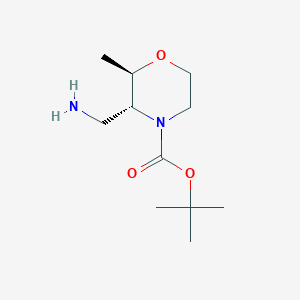
![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B12929852.png)

![5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B12929862.png)
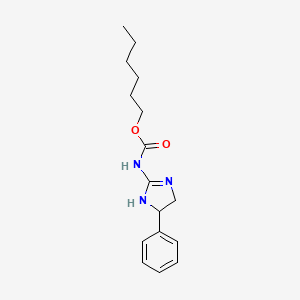
![[(5-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12929866.png)


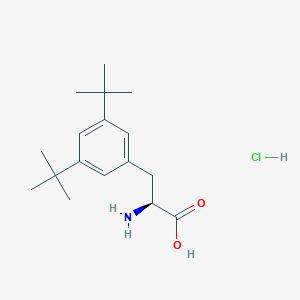
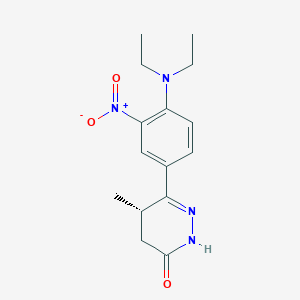
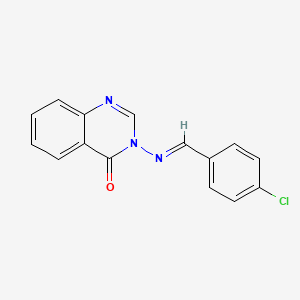
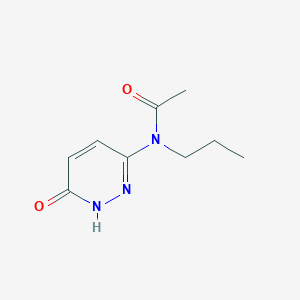
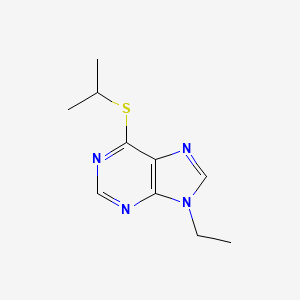
![4-Pyrimidinamine, 5-[(4-methoxyphenyl)methyl]-6-methyl-2-phenyl-](/img/structure/B12929929.png)
